molecular formula C7H8N4O B10906010 (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No.: B10906010
M. Wt: 164.16 g/mol
InChI Key: WYVKBJOSIWMBCC-UHFFFAOYSA-N
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Description

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with ethoxymethylidene malononitrile under heating conditions in pyridine

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine or other derivatives.

    Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of formyl or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse biological activities. Its ability to inhibit CK2 selectively makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

(7-aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C7H8N4O/c8-6-1-2-9-7-3-5(4-12)10-11(6)7/h1-3,12H,4,8H2

InChI Key

WYVKBJOSIWMBCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)CO)N=C1)N

Origin of Product

United States

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